molecular formula C19H24ClNO6 B1247758 Dauricumine

Dauricumine

Cat. No. B1247758
M. Wt: 397.8 g/mol
InChI Key: FSXRARBVZZKCGJ-WPLONRSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dauricumine is a natural product found in Sinomenium acutum, Menispermum dauricum, and Hypserpa nitida with data available.

Scientific Research Applications

Inhibition of HERG Potassium Channels

Dauricumine, derived from Menispermum dauricum, demonstrates significant effects on human-ether-a-go-go-related gene (HERG) potassium channels. It inhibits HERG currents in a concentration-dependent manner, suggesting potential use in the treatment of arrhythmias and other cardiac conditions (Zhao et al., 2012).

Role in Alkaloid Formation

Studies on Menispermum dauricum root culture show that dauricumine participates in the conversion to other alkaloids like acutumine and acutumidine. This highlights its role in the biosynthesis and metabolic pathways of chlorinated alkaloids, which is essential for developing medicinal applications (Sugimoto et al., 2001).

Cardiovascular Pharmacological Effects

Dauricumine exhibits notable cardiovascular pharmacological effects, particularly in antiarrhythmic activities. Its mechanism includes blocking cardiac transmembrane ion currents, which is crucial for developing new cardiovascular drugs (Qian, 2002).

Blocking P-Type Calcium Channels

Research indicates dauricumine's potential in treating epilepsy, hypertension, and asthma due to its inhibitory action on P-type calcium channels in the brain (Lu et al., 1994).

Anti-Inflammatory and Antioxidant Properties

Dauricumine has shown protective effects against airway inflammation in asthmatic mice and may regulate the T-helper 2 response and chemokine level, suggesting its potential as an anti-inflammatory agent (Lv et al., 2020).

Treatment of Severe Pneumonia

Dauricine, when combined with clindamycin, inhibits severe pneumonia co-infected by influenza virus H5N1 and Streptococcus pneumoniae. This underscores its potential in pneumonia treatment (Li et al., 2018).

Pulmonary Toxicity and Metabolic Activation

While dauricine shows promising pharmacological activities, it's crucial to note the associated pulmonary toxicity and metabolic activation, indicating the need for cautious use and further investigation (Jin et al., 2010).

Pharmacokinetics in Rat Plasma

Understanding the pharmacokinetics of dauricine in rat plasma aids in the development of dosing regimens and safety profiles for its use as a medicinal compound (Geng et al., 2018).

Vasodilation and Myocardial Preservation

Dauricumine in Rhododendron dauricum shows vasodilation effects and myocardial preservation, which could be significant in treating cardiovascular diseases (Zhang et al., 2010).

CYP3A-mediated Apoptosis

The apoptotic effects of dauricine in human bronchial epithelial cells and mouse lungs, mediated by CYP3A, reveal its potential implications in the treatment of respiratory conditions (Jin et al., 2012).

Anti-Inflammatory Effects

Dauricine demonstrates anti-inflammatory effects, which could be useful in treating conditions like sore throat and rheumatism (Du et al., 1986).

properties

Product Name

Dauricumine

Molecular Formula

C19H24ClNO6

Molecular Weight

397.8 g/mol

IUPAC Name

(1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione

InChI

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15-,17+,18+,19+/m0/s1

InChI Key

FSXRARBVZZKCGJ-WPLONRSQSA-N

Isomeric SMILES

CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC

Canonical SMILES

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC

synonyms

acutumine
dauricumine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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